molecular formula C19H38O B1345989 cis-(+)-Disparlure CAS No. 54910-51-9

cis-(+)-Disparlure

Cat. No. B1345989
CAS RN: 54910-51-9
M. Wt: 282.5 g/mol
InChI Key: HFOFYNMWYRXIBP-RBUKOAKNSA-N
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Description

Cis-(+)-Disparlure is a pheromone that is responsible for the mating behavior of the female gypsy moth. The pheromone is produced in the female's glands and is released into the environment to attract male moths. The synthesis of cis-(+)-Disparlure has been a topic of interest for scientists for many years, as it has potential applications in pest control.

Scientific Research Applications

Pheromone Research in Insect Behavior

cis-(+)-Disparlure is primarily studied for its role as a pheromone in insects, particularly in the gypsy moth, Lymantria dispar. Research by Yamada et al. (1976) demonstrated that cis-(+)-disparlure is the most effective substance in eliciting electroantennogram responses and behavioral reactions in gypsy moths, suggesting its natural role as a sex pheromone (Yamada et al., 1976). Similarly, Plimmer et al. (1977) found that the (+) enantiomer of disparlure showed much greater activity than the (−) enantiomer or an equivalent amount of racemic disparlure in attracting native populations of gypsy moths in Massachusetts (Plimmer et al., 1977).

Synthesis and Field Tests

The synthesis of cis-(+)-disparlure and its effectiveness in field tests have been a significant focus of research. Noe et al. (1991) described a synthesis starting from racemic 2-hydroxy-dodecannitrile, leading to the enantiomerically pure cyanohydrine and eventually to (+)-cis-disparlure. Field tests showed increased effectiveness of this synthesized compound compared to the racemic product (Noe et al., 1991).

Application in Pest Control

Research also indicates applications in pest control. Cardé et al. (1978) demonstrated that (+)-cis-disparlure could effectively attract male gypsy moths, which could be leveraged for pest control purposes (Cardé et al., 1978). Caro et al. (1977) studied the volatilization rates of microencapsulated formulations of disparlure, important for optimizing its release in pest control applications (Caro et al., 1977).

properties

IUPAC Name

(2S,3R)-2-decyl-3-(5-methylhexyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOFYNMWYRXIBP-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1C(O1)CCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@H]1[C@H](O1)CCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075041
Record name cis-(+)-Disparlure
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-(+)-Disparlure

CAS RN

54910-51-9
Record name (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disparlure (2S-cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-(+)-Disparlure
Source EPA DSSTox
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Record name (2S-cis)-7,8-epoxy-2-methyloctadecane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPARLURE,(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5ZD42XF7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
M Yamada, T Saito, K Katagiri, S Iwaki… - Journal of Insect …, 1976 - Elsevier
The attractive power of both enantiomers of disparlure and its trans analog was tested electrophysiologically (electroantennogram = EAG) and behaviourally (whole organism response)…
Number of citations: 57 www.sciencedirect.com
DG Farnum, T Veysoglu, AM Cardé, B Duhl-Emswiler… - Tetrahedron …, 1977 - Elsevier
… , obtained in about 45% yield as a pale yellow oil, ' [a];'= 18.9' (CC14, c=lO), must be 3a(R = (CH3)2CH(CH2)4, R' = CH3(CH2)g), since it ultimately gave the desired (+)-cis-disparlure. It …
Number of citations: 61 www.sciencedirect.com
Y Garg, AK Tiwari, SK Pandey - Tetrahedron Letters, 2017 - Elsevier
An expedient enantioselective synthetic approach for the gypsy moth sex-attractant pheromone cis-(+)-1 and trans-(+)-disparlure 2 is described employing the optimized combination of …
Number of citations: 10 www.sciencedirect.com
JE Oliver, RM Waters - Journal of chemical ecology, 1995 - Springer
… the reaction of trans-disparlure with NaN3/NH4C1 occurred much as it had for cis-disparlure… , their absence from reaction products from cis-disparlure testifying to the stereospecificity of …
Number of citations: 14 link.springer.com
A Sharma, SK Pandey - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
… The conversion of 1,2-epoxy alcohol compound 9b to (+)-cis-disparlure 1bvia regioselective opening of the epoxide ring with iso-hexylmagnesium bromide followed by standard organic …
Number of citations: 3 pubs.rsc.org
BG Kovalev, VD Bednyi, R Karde - Khemoretseptsiya Nasekomykh, 1980 - cabdirect.org
… +)-cis-disparlure was much more effective in attracting males than (-)-cis-disparlure or a racemic mixture of these enantiomers. The addition of 9% (-)-cis-disparlure significantly reduced …
Number of citations: 0 www.cabdirect.org
CR Noe, M Knollmüller, H Kürner, G Steinbauer… - Monatshefte für Chemie …, 1991 - Springer
… A synthesis of (+)-cis-disparlure is … cis-disparlure (14) is obtained by treatment with KOH. Mating disruption field tests exhibited a significantly increased effectiveness of (+)-cis-disparlure …
Number of citations: 7 link.springer.com
S Reimer, C Van Klei, Y Yu, E Plettner… - Canadian Journal of …, 2011 - cdnsciencepub.com
… H-7 and H-8 13 of cis-disparlure showed a multiplet signal at δ 2.90 ppm, whereas in trans-disparlure these two methine protons gave a broad triplet at δ 2.38 ppm. However, the …
Number of citations: 5 cdnsciencepub.com
AV Kel'in, OG Kulinkovich - Russian journal of organic chemistry, 1998 - elibrary.ru
New synthesis of (±)-cis-disparlure, pheromone of female gypsy moth (Porthetria dispar) species … NEW SYNTHESIS OF (±)-CIS-DISPARLURE, PHEROMONE OF FEMALE …
Number of citations: 2 elibrary.ru
AS Hill, WL Roelofs - Journal of Chemical Ecology, 1981 - Springer
… levo- and dextrorotatory isomers of cis-disparlure, with the (-)-… the two enantiomers of cis-disparlure can be correlated as … -carbon chain portion of the cis-disparlure molecule is too …
Number of citations: 78 link.springer.com

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